molecular formula C20H12K2O10S2 B1615528 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt CAS No. 52322-16-4

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt

Cat. No.: B1615528
CAS No.: 52322-16-4
M. Wt: 554.6 g/mol
InChI Key: WJZHEUVHGMOFRC-UHFFFAOYSA-L
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Description

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an isobenzofuranone core with two sulfooxyphenyl groups attached, and it is stabilized as a dipotassium salt. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt typically involves multiple steps. The initial step often includes the formation of the isobenzofuranone core, followed by the introduction of sulfooxyphenyl groups. The final step involves the neutralization of the compound with potassium hydroxide to form the dipotassium salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The sulfooxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt involves its interaction with specific molecular targets. The sulfooxy groups can participate in various chemical interactions, including hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt can be compared with other similar compounds, such as:

    Isobenzofuranone derivatives: These compounds share the isobenzofuranone core but differ in the substituents attached.

    Sulfooxyphenyl compounds: These compounds contain sulfooxyphenyl groups but may have different core structures. The uniqueness of this compound lies in its specific combination of functional groups and its stability as a dipotassium salt, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

dipotassium;[4-[3-oxo-1-(4-sulfonatooxyphenyl)-2-benzofuran-1-yl]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O10S2.2K/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;/h1-12H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZHEUVHGMOFRC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12K2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890875
Record name Dipotassium (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52322-16-4
Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, potassium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052322164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-(sulfooxy)phenyl]-, potassium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipotassium (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt
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1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt
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1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt
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1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt
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1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt
Reactant of Route 6
1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt

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